Sodium 3-(trifluoromethyl)benzene-1-sulfinate
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Overview
Description
Sodium 3-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C7H4F3NaO2S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfinate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-(trifluoromethyl)benzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows:
3-(trifluoromethyl)benzenesulfonyl chloride+sodium sulfite→Sodium 3-(trifluoromethyl)benzene-1-sulfinate+by-products
The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and concentration of reactants are carefully monitored to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Trifluoromethylbenzenesulfonic acid.
Reduction: Trifluoromethylbenzenesulfide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-(trifluoromethyl)benzene-1-sulfinate has diverse applications in scientific research:
Biology: It is employed in biochemical studies to investigate the effects of trifluoromethyl groups on biological molecules.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 3-(trifluoromethyl)benzene-1-sulfinate involves its ability to donate or accept electrons during chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing negative charges through inductive effects. This makes it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Sodium 3-(trifluoromethyl)benzene-1-sulfinate can be compared with other similar compounds such as:
- Sodium 4-(trifluoromethyl)benzene-1-sulfinate
- Sodium 2-(trifluoromethyl)benzene-1-sulfinate
Uniqueness:
- Positional Isomerism: The position of the trifluoromethyl group on the benzene ring (meta, para, or ortho) significantly influences the compound’s reactivity and applications.
- Reactivity: this compound exhibits unique reactivity patterns compared to its positional isomers, making it suitable for specific synthetic transformations.
These comparisons highlight the distinct properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
sodium;3-(trifluoromethyl)benzenesulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S.Na/c8-7(9,10)5-2-1-3-6(4-5)13(11)12;/h1-4H,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUWNZIPTPFGDE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)[O-])C(F)(F)F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118849-61-9 |
Source
|
Record name | sodium 3-(trifluoromethyl)benzene-1-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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